molecular formula C8H15ClN2O B7929909 2-Chloro-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide

2-Chloro-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide

Cat. No.: B7929909
M. Wt: 190.67 g/mol
InChI Key: SPRSPANAFSDEFK-ZETCQYMHSA-N
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Description

2-Chloro-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a chloro group, a pyrrolidine ring, and an acetamide moiety, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide typically involves the reaction of 2-chloroacetyl chloride with (S)-1-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic substitution: Formation of substituted amides, thioamides, or ethers.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of primary or secondary amines.

Scientific Research Applications

2-Chloro-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-Chloro-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group and the pyrrolidine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes that affect enzyme function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide
  • N-(2-bromophenyl)-2-chloronicotinamide

Uniqueness

2-Chloro-N-((S)-1-methyl-pyrrolidin-2-ylmethyl)-acetamide is unique due to its specific combination of a chloro group, a pyrrolidine ring, and an acetamide moiety. This structural arrangement imparts distinct reactivity and biological activity compared to other similar compounds. Its stereochemistry, particularly the (S)-configuration, also contributes to its unique interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-chloro-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClN2O/c1-11-4-2-3-7(11)6-10-8(12)5-9/h7H,2-6H2,1H3,(H,10,12)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPRSPANAFSDEFK-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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